Palbociclib-d4 (hydrochloride)
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Overview
Description
Palbociclib-d4 (hydrochloride) is a deuterated form of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It is primarily used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer. The deuterated form, Palbociclib-d4, is labeled with deuterium, which can be used in pharmacokinetic studies to track the drug’s distribution and metabolism in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
Palbociclib-d4 (hydrochloride) is synthesized through a multi-step process starting from 2-(methylthio)pyrimidin-4(3H)-one. The synthesis involves several key steps, including nucleophilic substitution, bromination, and cyclization reactions. The process typically includes:
Nucleophilic Substitution: Using thionyl chloride to introduce a chlorine atom.
Bromination: Adding a bromine atom to the molecule.
Cyclization: Forming the pyrido[2,3-d]pyrimidin-7(8H)-one core structure.
Deuteration: Introducing deuterium atoms at specific positions to create the deuterated form
Industrial Production Methods
Industrial production of Palbociclib-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing environmental impact. This includes using cost-effective raw materials and reagents, and implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
Palbociclib-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involving the addition of oxygen or removal of hydrogen.
Reduction: Involving the addition of hydrogen or removal of oxygen.
Substitution: Replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Often uses reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Commonly employs reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes reagents like thionyl chloride or bromine in the presence of catalysts
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield Palbociclib-d4 (hydrochloride). These intermediates are crucial for the stepwise construction of the final compound .
Scientific Research Applications
Palbociclib-d4 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Palbociclib.
Biology: Helps in understanding the biological pathways and mechanisms involved in cell cycle regulation.
Medicine: Plays a crucial role in the development of targeted cancer therapies, particularly for breast cancer.
Industry: Utilized in the pharmaceutical industry for the development and quality control of Palbociclib-based drugs
Mechanism of Action
Palbociclib-d4 (hydrochloride) exerts its effects by inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases are essential for the progression of the cell cycle from the G1 phase to the S phase. By inhibiting CDK4/6, Palbociclib-d4 (hydrochloride) prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking cell cycle progression and inducing cell cycle arrest. This mechanism is particularly effective in hormone receptor-positive breast cancer cells, where CDK4/6 activity is often upregulated .
Comparison with Similar Compounds
Similar Compounds
Ribociclib: Another CDK4/6 inhibitor used in the treatment of breast cancer.
Abemaciclib: A CDK4/6 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
Palbociclib-d4 (hydrochloride) is unique due to its deuterated form, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms allows for more precise tracking of the drug’s distribution and metabolism in the body, making it a valuable tool in drug development and research .
Properties
Molecular Formula |
C24H30ClN7O2 |
---|---|
Molecular Weight |
488.0 g/mol |
IUPAC Name |
6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(3,3,5,5-tetradeuteriopiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride |
InChI |
InChI=1S/C24H29N7O2.ClH/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32;/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29);1H/i9D2,10D2; |
InChI Key |
STEQOHNDWONVIF-PQDNHERISA-N |
Isomeric SMILES |
[2H]C1(CN(CC(N1)([2H])[2H])C2=CN=C(C=C2)NC3=NC=C4C(=C(C(=O)N(C4=N3)C5CCCC5)C(=O)C)C)[2H].Cl |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.Cl |
Origin of Product |
United States |
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